4-(Dimethylphosphoryl)picolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dimethylphosphoryl)picolinic acid is a chemical compound characterized by the presence of a pyridine ring substituted with a carboxylic acid group and a dimethylphosphoryl group
Mechanism of Action
Target of Action
The primary targets of 4-(Dimethylphosphoryl)picolinic acid are zinc finger proteins (ZFPs) . ZFPs are involved in various biological processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
This compound works by binding to ZFPs, which changes their structures and disrupts zinc binding, thereby inhibiting their function . This interaction with ZFPs is the key to its anti-infective and immunomodulatory properties .
Biochemical Pathways
The compound affects the pathways involving ZFPs and zinc transport . It’s also a metabolite of tryptophan , and it’s involved in the biodegradation of 2-aminophenol .
Pharmacokinetics
It’s known that the compound has high gastrointestinal absorption .
Result of Action
The compound has been shown to be an anti-viral in vitro and in vivo . It sometimes works in conjunction with other cytokines such as interferon gamma to affect immune responses . It exhibits promising antiviral activity against SARS-CoV-2 and influenza A virus in pre-clinical animal models .
Action Environment
It’s worth noting that the compound’s action can be influenced by the presence of other molecules, such as interferon gamma .
Biochemical Analysis
Cellular Effects
Picolinic acid has been reported to possess a wide range of neuroprotective, immunological, and anti-proliferative effects within the body . It’s plausible that 4-(Dimethylphosphoryl)picolinic acid may have similar effects on various types of cells and cellular processes.
Molecular Mechanism
Picolinic acid, the parent compound, acts as an anti-infective and immunomodulator through its role in zinc transport . It works by binding to zinc finger proteins (ZFPs) in a way that changes their structures and disrupts zinc binding, inhibiting function . It’s possible that this compound may exert its effects at the molecular level through similar mechanisms.
Metabolic Pathways
Picolinic acid is a catabolite of the amino acid tryptophan through the kynurenine pathway . This suggests that this compound may be involved in similar metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylphosphoryl)picolinic acid typically involves the functionalization of pyridine derivatives. One common method includes the phosphorylation of pyridine-2-carboxylic acid using dimethylphosphoryl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale phosphorylation reactions using automated reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylphosphoryl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alcohols or amines are used in the presence of catalysts or activating agents.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Esters and amides.
Scientific Research Applications
4-(Dimethylphosphoryl)picolinic acid has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-carboxylic acid: Lacks the dimethylphosphoryl group, resulting in different chemical properties and reactivity.
Dimethylphosphorylpyridine: Lacks the carboxylic acid group, affecting its solubility and interaction with biological targets.
Uniqueness
4-(Dimethylphosphoryl)picolinic acid is unique due to the presence of both the dimethylphosphoryl and carboxylic acid groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-dimethylphosphorylpyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10NO3P/c1-13(2,12)6-3-4-9-7(5-6)8(10)11/h3-5H,1-2H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZWXUQYXOEPOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CC(=NC=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10NO3P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.